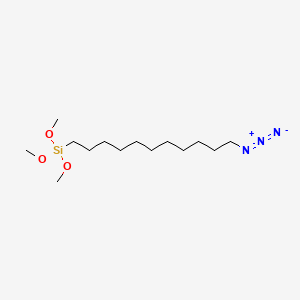
(11-Azidoundecyl)trimethoxysilane
Overview
Description
(11-Azidoundecyl)trimethoxysilane is a chemical compound with the molecular formula C14H31N3O3Si . It is a clear, colorless liquid and is used as a reagent in research .
Molecular Structure Analysis
The molecular structure of (11-Azidoundecyl)trimethoxysilane is represented by the SMILES notation COSi(OC)OC .
Chemical Reactions Analysis
(11-Azidoundecyl)trimethoxysilane is known to react with alkyne functions to form the corresponding 1,2,3-triazole via a copper-free 1,3-dipolar cycloaddition .
Physical And Chemical Properties Analysis
(11-Azidoundecyl)trimethoxysilane is a liquid at 20°C . It has a refractive index of 1.45 and a boiling point of 105°C at 0.04 mmHg .
Scientific Research Applications
Electrical Properties Enhancement in Polyethylene Composites
(11-Azidoundecyl)trimethoxysilane, similar to octyl-trimethoxysilane, may be used in enhancing electrical properties of polymer composites. Huang et al. (2009) studied the influence of nonpolar silane coupling agents, like octyl-trimethoxysilane, on aluminum nanoparticle surface treatment. This treatment increased percolation threshold, resistivity, and improved dielectric properties in polyethylene composites, indicating potential use in electrical and electronic industries (Huang et al., 2009).
Corrosion Protection on Copper Surfaces
Compounds similar to (11-Azidoundecyl)trimethoxysilane, like (11-mercaptoundecyl)trimethoxysilane (MUTS), have been employed in forming protective monolayers on copper surfaces. Sinapi et al. (2008) found that MUTS can form a thicker organic film, enhancing the inhibitory action against corrosion on copper surfaces (Sinapi et al., 2008).
Application in Dye-Sensitized Solar Cells
A derivative of trimethoxysilane was used in the development of gel electrolytes for dye-sensitized solar cells by Jovanovski et al. (2006). They synthesized a trimethoxysilane derivative of propylmethylimidazolium iodide, which, when mixed with iodine, formed a gel electrolyte, potentially offering solid-state devices with satisfactory efficiency (Jovanovski et al., 2006).
Heavy Metals and Arsenic Binding in Soil
A related compound, [3-(2-Aminoethylamino)propyl]trimethoxysilane, was researched by Grzesiak et al. (2014) for binding heavy metals and arsenic in soil. This study aimed at increasing food safety in areas affected by industrial emissions, suggesting potential environmental applications of similar trimethoxysilane derivatives (Grzesiak et al., 2014).
Azeotrope Separation in Industrial Processes
Trimethoxysilane, as part of its production process, forms an azeotrope with methanol. Luyben (2014) explored the separation of this azeotrope using pressure-swing distillation, indicating the importance of understanding and handling compounds like trimethoxysilane in chemical production (Luyben, 2014).
Safety and Hazards
properties
IUPAC Name |
11-azidoundecyl(trimethoxy)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N3O3Si/c1-18-21(19-2,20-3)14-12-10-8-6-4-5-7-9-11-13-16-17-15/h4-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSJXAKDVNDMME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCCN=[N+]=[N-])(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31N3O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(11-Azidoundecyl)trimethoxysilane | |
CAS RN |
334521-23-2 | |
| Record name | (11-Azidoundecyl)trimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Hydroxy-3-methoxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione;1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B3028723.png)

![1-[2-(Hydroxymethyl)phenyl]-4-piperidinol](/img/structure/B3028726.png)

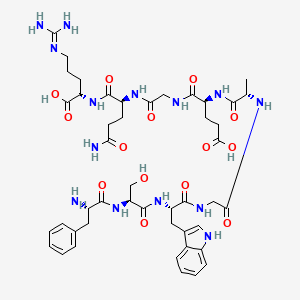


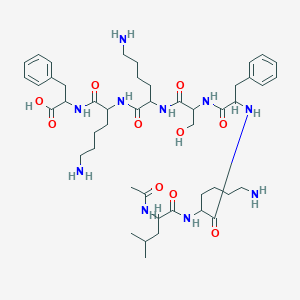
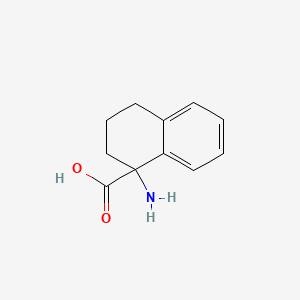

![Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine](/img/structure/B3028742.png)
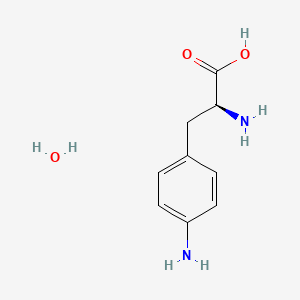
![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B3028745.png)
![(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B3028746.png)